

Review of proline analogs in drug discovery and development

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Compound of Interest

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Proline Analogs in Drug Discovery: A Comparative Guide

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of proline analogs, their performance against various biological targets, and supporting experimental data. Proline's unique cyclic structure offers a rigid scaffold that medicinal chemists have creatively modified to develop a range of potent and selective therapeutics. This guide delves into the structure-activity relationships, pharmacokinetic profiles, and clinical applications of these versatile molecules.

Proline analogs have emerged as crucial building blocks in modern drug discovery, with over 15 FDA-approved drugs incorporating these structures in the last 15 years alone.^{[1][2]} Recent approvals include daridorexant, trofinetide, nirmatrelvir, rezafungin, and danicopan, highlighting the continued relevance and therapeutic potential of this compound class.^{[1][2]} These analogs offer a means to modulate peptide and protein conformation, enhance binding affinity, and improve pharmacokinetic properties. This guide will explore key classes of proline analogs, their synthesis, and their application in targeting enzymes involved in proline metabolism, a pathway increasingly implicated in cancer and other diseases.

Comparative Analysis of Proline Analog Performance

The therapeutic utility of proline analogs is underscored by their diverse biological activities. A significant area of research has focused on the development of inhibitors for enzymes in the proline metabolic pathway, such as proline dehydrogenase (PRODH) and pyrroline-5-carboxylate reductase (PYCR1).

Inhibition of Proline Dehydrogenase (PRODH)

PRODH catalyzes the first step in proline catabolism and has been identified as a potential therapeutic target in cancer. A variety of proline analogs have been investigated as PRODH inhibitors. The following table summarizes the inhibitory activity of selected analogs.

Proline Analog	Inhibition Constant (K _i)	Target	Reference
S-(-)-tetrahydro-2-furoic acid	0.3 mM	Human PRODH	[3]
Cyclobutane-1,1-dicarboxylic acid	1.4 - 6 mM	Human PRODH	[3]
Cyclobutanecarboxylic acid	1.4 - 6 mM	Human PRODH	[3]
Cyclopropanecarboxylic acid	1.4 - 6 mM	Human PRODH	[3]
Cyclopentanecarboxylic acid	1.4 - 6 mM	Human PRODH	[3]
2-oxobutyric acid	1.4 - 6 mM	Human PRODH	[3]
(2S)-oxetane-2-carboxylic acid	1.4 - 6 mM	Human PRODH	[3]
4-methylene-L-proline	Mechanism-based inhibitor	Rat liver mitochondria PRODH	[4]

Inhibition of Pyrroline-5-Carboxylate Reductase (PYCR1)

PYCR1 is involved in the biosynthesis of proline and is another attractive target in cancer metabolism. Several proline analogs have been identified as inhibitors of this enzyme.

Proline Analog	Inhibition Constant (K _i)	Target	Reference
N-formyl L-proline (NFLP)	100 µM	Human PYCR1	
L-tetrahydro-2-furoic acid (THFA)	2 mM	Human PYCR1	
Cyclopentanecarboxyl ate (CPC)	>2 mM	Human PYCR1	
L-thiazolidine-4- carboxylate (L-T4C)	>2 mM	Human PYCR1	
L-thiazolidine-2- carboxylate (L-T2C)	>2 mM	Human PYCR1	

Pharmacokinetic Profiles of Approved Drugs Containing Proline Analogs

The successful translation of proline analogs from discovery to clinical use is evident in the number of FDA-approved drugs. A summary of the pharmacokinetic parameters of five recently approved drugs is presented below.

Drug	T _{max} (hours)	Bioavailability (%)	Protein Binding (%)	Half-life (hours)	Metabolism	Excretion
Daridorexant	1 - 2	62	99.7	8	Extensive (mainly CYP3A4)	Feces (~57%), Urine (~28%)[5][6]
Trofinetide	2 - 3	84	6	~1.4 (initial), ~20 (terminal)	Minimal	Primarily unchanged in urine (83.8%)[7][8][9]
Nirmatrelvir	~3 (with ritonavir)	Not specified	Not specified	Not specified	CYP3A4-mediated (inhibited by ritonavir)	Primarily renal when co-administered with ritonavir[10][11]
Rezafungin	Not applicable (IV)	Not applicable (IV)	Not specified	Long half-life (once-weekly dosing)	Not specified	Not specified[3][12][13]
Danicopan	3.7	Not specified	Not specified	Not specified	Not specified	Not specified[14][15]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are outlines of key experimental protocols for the synthesis and evaluation of proline analogs.

Synthesis of 4-Fluoroprolines

A practical, multi-step synthesis of 4-fluoroprolines often starts from the readily available (2S,4R)-4-hydroxyproline.^[4]

- Protection: The amino and carboxyl groups of (2S,4R)-4-hydroxyproline are protected, for example, using Boc anhydride and conversion to a methyl ester.
- Activation of Hydroxyl Group: The hydroxyl group at the 4-position is activated to create a good leaving group. This can be achieved by converting it to a tosylate or triflate.
- Fluorination: The activated hydroxyl group is displaced by a fluoride ion via an SN2 reaction, leading to an inversion of stereochemistry at the C-4 position. Common fluorinating agents include tetra-n-butylammonium fluoride (TBAF).^[4]
- Deprotection: The protecting groups on the amino and carboxyl groups are removed to yield the final 4-fluoroproline analog.

Synthesis of Bicyclic Proline Analogs

The synthesis of conformationally rigid bicyclic proline analogs can be achieved through various strategies, including intramolecular cycloadditions.

- Starting Material: A common starting point is a suitably protected proline derivative with a pendant reactive group.
- Key Cyclization Step: An intramolecular reaction, such as a [2+2] cycloaddition or an aza-Michael cascade reaction, is employed to form the second ring of the bicyclic system.
- Functional Group Manipulation: Subsequent steps may involve reduction, oxidation, and deprotection to afford the final bicyclic proline analog.

PRODH Enzymatic Assay

The activity of PRODH can be measured by monitoring the formation of its product, Δ1-pyrroline-5-carboxylate (P5C).^{[16][17]}

- Reaction Mixture: A typical assay mixture contains the PRODH enzyme, L-proline (substrate), an electron acceptor (e.g., menadione), and a reagent that reacts with P5C to produce a detectable signal (e.g., o-aminobenzaldehyde, which forms a product that absorbs at 443 nm).[17]
- Inhibitor Addition: The proline analog inhibitor is added to the reaction mixture at various concentrations.
- Data Acquisition: The rate of the reaction is monitored spectrophotometrically over time.
- Data Analysis: The inhibition constant (Ki) is determined by fitting the data to appropriate enzyme kinetic models.

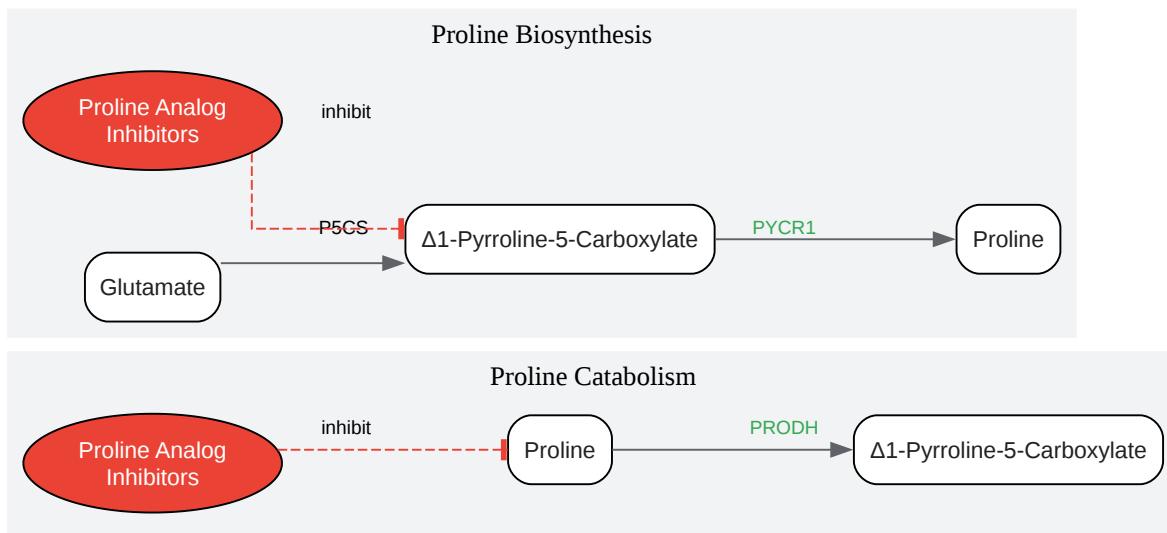
PYCR1 Inhibition Assay

The inhibitory effect of proline analogs on PYCR1 can be assessed by measuring the consumption of the cofactor NAD(P)H.

- Reaction Components: The assay includes the PYCR1 enzyme, its substrate $\Delta 1$ -pyrroline-5-carboxylate (P5C), and the cofactor NADH or NADPH.
- Inhibitor Incubation: The enzyme is pre-incubated with the proline analog inhibitor.
- Reaction Initiation: The reaction is initiated by the addition of the substrate.
- Detection: The decrease in absorbance at 340 nm, corresponding to the oxidation of NAD(P)H, is monitored over time.
- Calculation: The IC50 or Ki values are calculated from the dose-response curves.

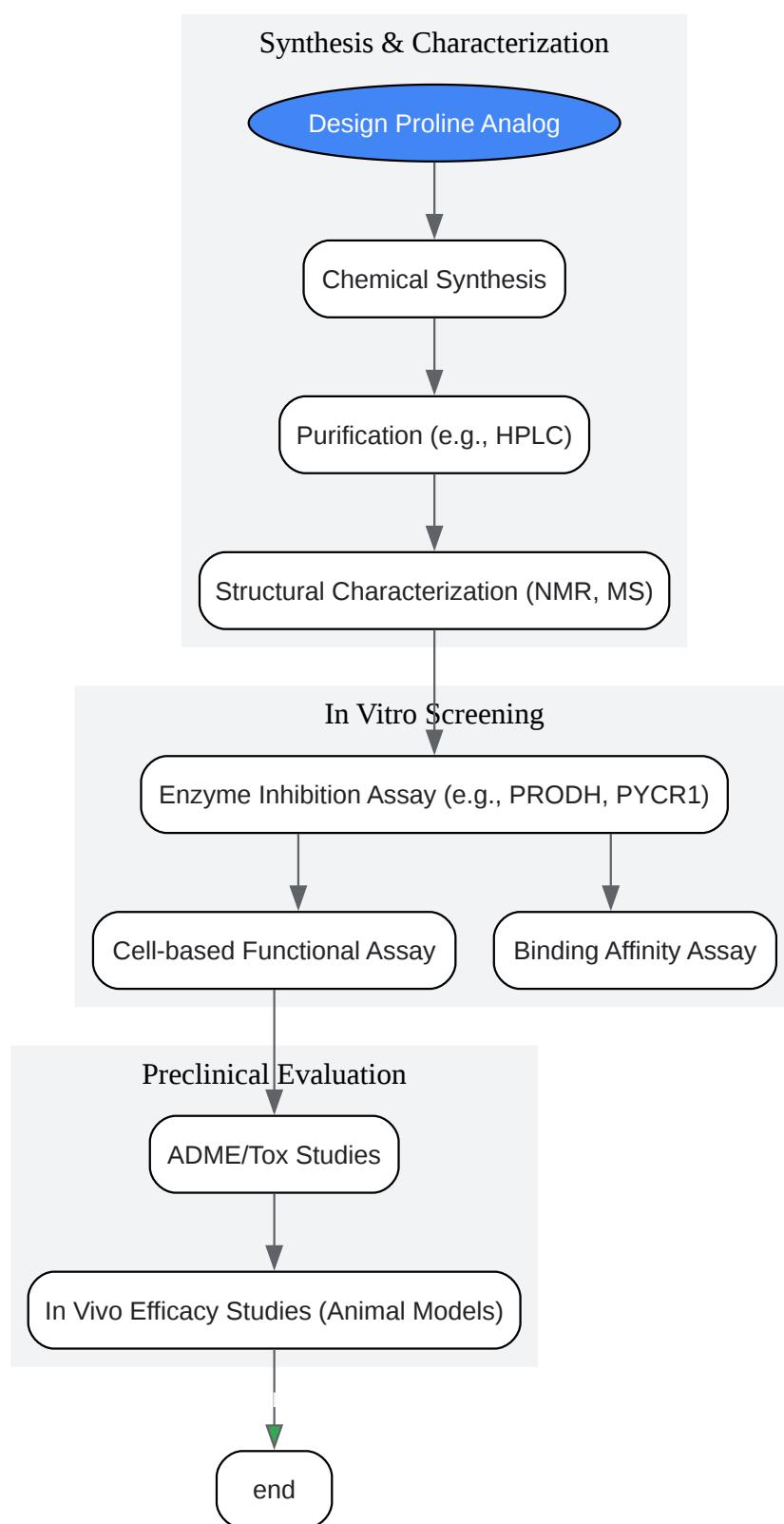
Visualizing Key Pathways and Workflows

Diagrams are essential tools for understanding complex biological pathways and experimental processes.



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Caption: Proline Metabolism Pathway and Inhibition Sites.

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Caption: Proline Analog Drug Discovery Workflow.

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